molecular formula C14H9FN4O4S B2683208 N-(4-fluoro-3-nitrophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 851945-88-5

N-(4-fluoro-3-nitrophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2683208
M. Wt: 348.31
InChI Key: HCKLWYDXKSWTRN-UHFFFAOYSA-N
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Description

“N-(4-fluoro-3-nitrophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic compound that contains several functional groups and heterocyclic rings . The molecule consists of a thiazolo[3,2-a]pyrimidine core, which is a type of heterocyclic compound containing nitrogen and sulfur atoms . Attached to this core are a 4-fluoro-3-nitrophenyl group and a carboxamide group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them . The presence of multiple functional groups and a heterocyclic ring system would likely result in a complex three-dimensional structure .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups and the electronic properties of its heterocyclic core . For example, the nitro group is electron-withdrawing, which could make the compound more reactive towards nucleophilic attack .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure . For example, the presence of polar functional groups could increase its solubility in polar solvents .

Scientific Research Applications

Pharmacological Research

Anti-inflammatory and Antinociceptive Activities
Newer thiazolo[3,2-a]pyrimidine derivatives have been synthesized and evaluated for their potential anti-inflammatory and antinociceptive activities. Certain compounds in this category demonstrated significant effects in models of inflammation and pain without causing substantial ulcerogenic activity, suggesting a promising therapeutic profile for inflammatory and pain conditions Alam et al., 2010.

Antimicrobial and Anticancer Properties
Research has also highlighted the antimicrobial and anticancer properties of pyrimidine derivatives clubbed with thiazolidinone. These compounds were tested against various bacterial and fungal strains, showing promising antimicrobial activity. Additionally, their evaluation against HeLa cervical cancer cell lines revealed significant anticancer potential, offering a new avenue for the development of anticancer therapeutics Verma & Verma, 2022.

Chemical Synthesis and Characterization

Novel Heterocyclic Derivatives Synthesis
The synthesis of novel heterocyclic systems incorporating thiazolo[3,2-a]pyrimidine has been a subject of interest. These efforts aim at developing new chemical entities with potential pharmacological activities. For example, various derivatives have been synthesized, offering a rich ground for discovering new therapeutic agents Fadda et al., 2013.

Materials Science

Fluorescence and Photophysical Properties
Certain derivatives of thiazolo[3,2-a]pyrimidine have been explored for their fluorescence and photophysical properties. These compounds, including carbon dots with high fluorescence quantum yield, have been identified to potentially serve as materials in various applications such as bioimaging and sensing technologies. The fluorescence of these compounds originates from organic fluorophores, which are crucial for their high quantum yield Shi et al., 2016.

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity . Proper handling and disposal procedures should be followed when working with this compound to minimize risk .

Future Directions

Future research on this compound could involve studying its reactivity, optimizing its synthesis, investigating its potential uses, and assessing its safety and environmental impact .

properties

IUPAC Name

N-(4-fluoro-3-nitrophenyl)-3-methyl-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN4O4S/c1-7-6-24-14-16-5-9(13(21)18(7)14)12(20)17-8-2-3-10(15)11(4-8)19(22)23/h2-6H,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCKLWYDXKSWTRN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC2=NC=C(C(=O)N12)C(=O)NC3=CC(=C(C=C3)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-3-nitrophenyl)-3-methyl-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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